1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
“1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C16H22BNO2 . It’s often used in research and development .
Synthesis Analysis
The synthesis of this compound involves the use of 1-bromo-3-nitrobenzene, bis(pinacolato)diboron, potassium acetate, and [1,1’-bis(diphenylphosphino)ferrocene] dichloropalladium(II). The reaction mixture is degassed under an argon atmosphere and stirred at 90°C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a dioxaborolan-2-yl group. This group is attached to an indole ring, which is further substituted with an ethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.16 . It’s a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched data.Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,3,2-dioxaborolan-2-yl group, similar to "1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole," are crucial intermediates in organic synthesis, particularly in the formation of fluorescent probes and for use in Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of near-infrared indole carbazole borate fluorescent probes involves electrophilic substitution reactions, showcasing the role of these compounds in developing new materials for bioimaging and sensing applications (Shen You-min, 2014).
Crystal Structure and DFT Studies
The crystal structure and density functional theory (DFT) studies of derivatives of the dioxaborolan-2-yl group reveal insights into their molecular structure, conformation, and physicochemical properties. These studies are foundational in understanding the behavior of these compounds in various chemical environments and can guide the synthesis of new materials with desired properties. For example, analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds through X-ray diffraction and DFT provides valuable information on their molecular geometry and electronic structure (P.-Y. Huang et al., 2021).
Application in Material Science
Compounds with the 1,3,2-dioxaborolan-2-yl group have been applied in material science, particularly in the synthesis of electron transport materials (ETMs). An efficient synthesis route starting from basic chemicals to triphenylene-based ETMs demonstrates the utility of these compounds in developing materials for electronic applications. This process highlights the potential for creating high-performance semiconducting polymers and other electronic materials (Zha Xiangdong et al., 2017).
Boronate Ester Formation and Microwave-Assisted Synthesis
The formation of boronate esters, including those with the 1,3,2-dioxaborolan-2-yl group, via microwave-assisted synthesis, is another key application area. This method provides a convenient route to heteroaryl-substituted benzimidazoles, showcasing the importance of these compounds in creating diverse chemical libraries for pharmaceutical research and development (T. Rheault et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-6-18-10-9-12-11-13(7-8-14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLPMRSWUYZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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